1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea
Description
N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C19H20Cl2N2O3 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-19(2)10-25-17(26-11-19)13-5-3-4-6-16(13)23-18(24)22-12-7-8-14(20)15(21)9-12/h3-9,17H,10-11H2,1-2H3,(H2,22,23,24) |
InChI Key |
MSDLURUOLXMSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to simpler forms, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex urea derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-phenylurea
- N-(3,4-dichlorophenyl)-N’-[2-(4,4-dimethyl-1,3-dioxan-2-yl)phenyl]urea
Uniqueness
N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique combination of functional groups allows for diverse applications and interactions in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
